3-Acetyl-5-ethyldihydrofuran-2(3H)-one
Overview
Description
3-Acetyl-5-ethyldihydrofuran-2(3H)-one is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, is characterized by its unique structure, which includes an acetyl group and an ethyl group attached to a dihydrofuranone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-ethyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of ethyl acetoacetate with acetaldehyde in the presence of a base, followed by cyclization to form the furanone ring. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Solvents: Common solvents like ethanol or water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-ethyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2)
Major Products
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols
Substitution Products: Halogenated furanones, amine derivatives
Scientific Research Applications
3-Acetyl-5-ethyldihydrofuran-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of flavor and fragrance compounds due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-ethyldihydrofuran-2(3H)-one involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, blocking the activity of specific enzymes involved in metabolic pathways. Additionally, its ability to form hydrogen bonds and interact with cellular membranes contributes to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetyl-4,5-Dihydro-2(3H)-Furanone
- 5-Ethyl-3-Hydroxy-2(5H)-Furanone
- 3-Acetyl-2,5-Dihydro-2-Furanone
Uniqueness
3-Acetyl-5-ethyldihydrofuran-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial use.
Properties
CAS No. |
3620-19-7 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-acetyl-5-ethyloxolan-2-one |
InChI |
InChI=1S/C8H12O3/c1-3-6-4-7(5(2)9)8(10)11-6/h6-7H,3-4H2,1-2H3 |
InChI Key |
KRCFMTREVNAMCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C(=O)O1)C(=O)C |
Origin of Product |
United States |
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